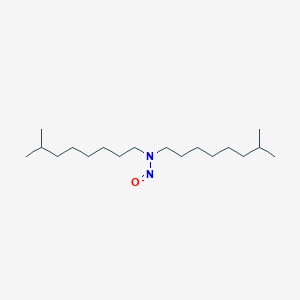

N-Nitroso-N,N-DI-(7-methyloctyl)amine

Description

The exact mass of the compound N,N-Bis(7-methyloctyl)nitrous amide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(7-methyloctyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O/c1-17(2)13-9-5-7-11-15-20(19-21)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYFTZOFOLGWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCN(CCCCCCC(C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622568 | |

| Record name | N,N-Bis(7-methyloctyl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643014-99-7 | |

| Record name | N,N-Bis(7-methyloctyl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSODIISONONYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Nitroso-N,N-di-(7-methyloctyl)amine: Properties, Synthesis, and Analytical Considerations

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Nitrosamine - Wikipedia [en.wikipedia.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound CAS#: 643014-99-7 [m.chemicalbook.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lcms.cz [lcms.cz]

- 10. fda.gov [fda.gov]

- 11. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. epa.gov [epa.gov]

synthesis and characterization of N-Nitroso-N,N-DI-(7-methyloctyl)amine

An In-Depth Technical Guide to the Synthesis and Characterization of N-Nitroso-N,N-di-(7-methyloctyl)amine

Abstract

N-nitrosamines are a class of compounds of significant interest to the pharmaceutical and chemical industries, primarily due to their classification as probable human carcinogens and their potential to appear as impurities in drug substances and products.[1][2] A thorough understanding of their synthesis and analytical characterization is paramount for risk assessment, control, and mitigation.[3][4] This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a specific long-chain nitrosamine, this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for key experimental choices.

Strategic Approach: A Two-Stage Synthesis

The synthesis of this compound is logically approached via a two-stage process. The core principle is that N-nitrosamines are readily formed from the reaction of a secondary amine with a nitrosating agent.[5][6] Therefore, our strategy is bifurcated:

-

Stage 1: Synthesis of the Precursor. We must first construct the secondary amine backbone, N,N-di-(7-methyloctyl)amine.

-

Stage 2: N-Nitrosation. The synthesized secondary amine is then converted to the target N-nitrosamine under controlled conditions.

This modular approach allows for the purification and characterization of the intermediate, ensuring the integrity of the starting material for the critical nitrosation step and simplifying the final purification.

Caption: High-level workflow for the synthesis and characterization.

Stage 1: Synthesis of the N,N-di-(7-methyloctyl)amine Precursor

Principle and Rationale

The synthesis of a symmetrical secondary amine like N,N-di-(7-methyloctyl)amine can be achieved through several established methods. We will detail the N-alkylation of a primary amine, a robust and high-yielding approach. This involves reacting 7-methyloctylamine with a suitable 7-methyloctyl electrophile, such as 7-methyloctyl bromide. An excess of the primary amine or the use of a non-nucleophilic base is crucial to minimize the formation of the quaternary ammonium salt byproduct.

Detailed Experimental Protocol: N-Alkylation

Materials

| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount | Role |

|---|---|---|---|---|---|

| 7-methyloctylamine | C₉H₂₁N | 143.27 | 1.0 | (e.g., 10.0 g) | Nucleophile |

| 7-methyloctyl bromide | C₉H₁₉Br | 207.15 | 1.05 | 15.1 g | Electrophile |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | 19.3 g | Base |

| Acetonitrile (ACN) | CH₃CN | 41.05 | - | 250 mL | Solvent |

Scientist's Note: Potassium carbonate is chosen as an inexpensive, moderately strong base sufficient to neutralize the HBr formed during the reaction, driving it to completion. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions.

Procedure

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-methyloctylamine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (250 mL).

-

Addition: Begin stirring the suspension. Add 7-methyloctyl bromide (1.05 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 100 mL) to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase in vacuo. The crude N,N-di-(7-methyloctyl)amine can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless oil.

Intermediate Characterization

Before proceeding, it is critical to confirm the identity and purity of the precursor amine using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to ensure that no primary amine remains, as it would form an unstable primary nitrosamine in the next stage.

Stage 2: N-Nitrosation to Form the Final Product

Mechanism and Principle

The N-nitrosation of secondary amines is a classic electrophilic substitution reaction. Under acidic conditions, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[7] Further protonation and loss of water generates the highly electrophilic nitrosonium ion (NO⁺).[5] The lone pair of electrons on the nitrogen of the secondary amine then attacks the nitrosonium ion, and subsequent deprotonation yields the stable N-nitrosamine.[5]

Caption: Mechanism of N-nitrosation of a secondary amine.

Detailed Experimental Protocol: Nitrosation

Safety Precaution: N-nitrosamines are potential carcinogens. All steps must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials

| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount | Role |

|---|---|---|---|---|---|

| N,N-di-(7-methyloctyl)amine | C₁₈H₃₉N | 269.51 | 1.0 | (e.g., 5.0 g) | Substrate |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.5 | 1.92 g | Nitrosating Agent Precursor |

| Hydrochloric Acid (4M) | HCl | 36.46 | - | ~25 mL | Acid Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 150 mL | Solvent |

| Water | H₂O | 18.02 | - | 50 mL | Solvent |

Procedure

-

Dissolution: Dissolve N,N-di-(7-methyloctyl)amine (1.0 eq) in dichloromethane (100 mL) in a 250 mL flask. Cool the solution to 0-5°C using an ice bath.

-

Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.5 eq) in water (50 mL).

-

Reaction: While vigorously stirring the amine solution in the ice bath, add the aqueous sodium nitrite solution.

-

Acidification: Slowly add 4M HCl dropwise to the biphasic mixture. Maintain the temperature below 10°C. The pH of the aqueous layer should become acidic (pH ~3-4). Scientist's Note: Slow, cold addition of acid is critical. Nitrous acid is unstable and decomposes at higher temperatures.[5] This step generates the active nitrosating agent in situ.

-

Reaction Time: Allow the reaction to stir vigorously at 0-5°C for 1 hour, then at room temperature for an additional 2 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting amine.

-

Quenching: Carefully add a saturated solution of sodium bicarbonate until effervescence ceases to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product, a yellow oil, should be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Part III: Comprehensive Characterization

Confirming the structure and purity of the final product is a non-negotiable step. A multi-technique approach provides orthogonal data, building a self-validating system of proof.

Sources

- 1. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pmda.go.jp [pmda.go.jp]

- 5. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Formation of N-Nitroso-N,N-di-(7-methyloctyl)amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the formation mechanism of N-Nitroso-N,N-di-(7-methyloctyl)amine, a nitrosamine impurity of concern in the pharmaceutical industry. We will delve into the synthesis of its precursor, the core nitrosation reaction, influencing factors, and analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for professionals engaged in drug development, quality control, and regulatory affairs.

Introduction to N-Nitrosamines and the Significance of this compound

N-nitrosamines are a class of chemical compounds characterized by a nitroso group (-N=O) bonded to a nitrogen atom. Many N-nitrosamines are classified as probable human carcinogens, and their presence in pharmaceutical products, even at trace levels, is a significant safety concern for regulatory agencies and manufacturers worldwide.[1][2] The formation of these impurities can occur during the synthesis of active pharmaceutical ingredients (APIs), in the formulation of the final drug product, or even during storage.[3]

This compound is a specific nitrosamine impurity that can arise from the presence of its precursor, the secondary amine N,N-di-(7-methyloctyl)amine, and a nitrosating agent. Understanding the mechanism of its formation is paramount for developing effective control strategies to mitigate its presence in pharmaceutical products.

The Precursor: Synthesis and Properties of N,N-di-(7-methyloctyl)amine

The formation of this compound is contingent on the presence of its secondary amine precursor, N,N-di-(7-methyloctyl)amine. This section details the common synthetic routes to this precursor and its key physicochemical properties.

Synthesis of N,N-di-(7-methyloctyl)amine

Two primary synthetic methodologies are employed for the preparation of N,N-di-(7-methyloctyl)amine: reductive amination and direct N-alkylation.

2.1.1. Reductive Amination

Reductive amination is a widely used and efficient method for the synthesis of secondary amines.[3][4][5] This two-step, one-pot reaction involves the formation of an imine or enamine intermediate from a primary amine and a carbonyl compound, followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination Synthesis of N,N-di-(7-methyloctyl)amine

-

Step 1: Imine Formation. In a round-bottom flask, 7-methyloctylamine (1.0 equivalent) is dissolved in a suitable solvent such as methanol or dichloromethane. To this solution, 7-methyloctanal (1.0 equivalent) is added dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Step 2: Reduction. Once imine formation is complete, a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[5] The reducing agent is added portion-wise at 0°C to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Step 3: Work-up and Purification. The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent like diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N,N-di-(7-methyloctyl)amine. The product can be further purified by vacuum distillation or column chromatography.

2.1.2. Direct N-Alkylation

Direct N-alkylation involves the reaction of a primary amine with an alkyl halide.[6] While a straightforward approach, it can be challenging to control the degree of alkylation, often leading to the formation of tertiary amines and quaternary ammonium salts as byproducts.

Experimental Protocol: Direct N-Alkylation Synthesis of N,N-di-(7-methyloctyl)amine

-

Step 1: Reaction Setup. 7-methyloctylamine (2.0 equivalents, with one equivalent acting as a base) is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask. A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), can be added to scavenge the hydrohalic acid formed during the reaction.

-

Step 2: Addition of Alkyl Halide. 7-methyloctyl bromide or iodide (1.0 equivalent) is added dropwise to the stirred solution at room temperature. The reaction mixture is then heated to 50-80°C and monitored by TLC or GC until the starting materials are consumed.

-

Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is filtered to remove any inorganic salts. The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by vacuum distillation or column chromatography to isolate N,N-di-(7-methyloctyl)amine.

Physicochemical Properties of N,N-di-(7-methyloctyl)amine

Understanding the physical and chemical properties of the precursor amine is crucial for predicting its reactivity and for the development of analytical methods.

| Property | Value |

| Molecular Formula | C₁₈H₃₉N |

| Molecular Weight | 269.52 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| Solubility | Insoluble in water, soluble in organic solvents |

| Basicity (pKa of conjugate acid) | Estimated to be around 10-11 (typical for secondary amines) |

Table 1. Physicochemical Properties of N,N-di-(7-methyloctyl)amine.

The Core Mechanism: Formation of this compound

The formation of this compound occurs through the reaction of the secondary amine, N,N-di-(7-methyloctyl)amine, with a nitrosating agent. The most common nitrosating agent in pharmaceutical contexts is nitrous acid (HNO₂), which is formed in situ from nitrite salts (e.g., sodium nitrite, NaNO₂) under acidic conditions.[3]

The Nitrosation Reaction

The overall reaction can be summarized as follows:

(CH₃)₂CH(CH₂)₅CH₂-NH-CH₂(CH₂)₅CH(CH₃)₂ + HNO₂ → (CH₃)₂CH(CH₂)₅CH₂-N(N=O)-CH₂(CH₂)₅CH(CH₃)₂ + H₂O

The reaction proceeds through a series of steps:

-

Formation of the Nitrosating Agent: In an acidic medium, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). Two molecules of nitrous acid can then dehydrate to form the potent nitrosating agent, dinitrogen trioxide (N₂O₃). Alternatively, protonation of nitrous acid can lead to the formation of the nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N,N-di-(7-methyloctyl)amine acts as a nucleophile and attacks the electrophilic nitrogen atom of the nitrosating agent (N₂O₃ or NO⁺).

-

Deprotonation: A subsequent deprotonation step yields the stable N-nitrosamine product.

Figure 1. General mechanism of N-nitrosamine formation.

Factors Influencing Nitrosamine Formation

Several factors can significantly influence the rate and extent of this compound formation:

-

pH: The nitrosation of secondary amines is typically acid-catalyzed. The rate of reaction is generally maximal at a pH of around 3-4.[2] At very low pH, the amine becomes fully protonated, reducing its nucleophilicity and slowing the reaction. At higher pH, the concentration of the active nitrosating species decreases.

-

Temperature: An increase in temperature generally accelerates the rate of nitrosation. Therefore, manufacturing processes involving high temperatures should be carefully evaluated for the potential for nitrosamine formation.

-

Concentration of Reactants: The rate of formation is dependent on the concentrations of both the amine precursor and the nitrosating agent.

-

Presence of Catalysts and Inhibitors: Certain species can catalyze the nitrosation reaction, such as formaldehyde and other aldehydes.[2] Conversely, inhibitors like ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) can scavenge nitrosating agents and prevent nitrosamine formation.

Analytical Methodologies for the Detection and Quantification of this compound

Due to the potential carcinogenicity of N-nitrosamines, highly sensitive and selective analytical methods are required for their detection and quantification at trace levels in pharmaceutical products. The most common techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For N-nitrosamines, it offers high resolution and sensitivity.

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation: The API or drug product is dissolved in a suitable solvent, such as dichloromethane or methanol. A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove matrix interferences and concentrate the analyte. An internal standard, such as a deuterated analog of the target nitrosamine, is typically added for accurate quantification.[7]

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is commonly used.

-

Injection: Splitless injection is often employed to maximize sensitivity.

-

Oven Temperature Program: A temperature gradient is used to separate the nitrosamine from other components in the sample. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C).[8][9]

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) is the most common ionization technique.

-

Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Key diagnostic ions for this compound would include the molecular ion (m/z 298.3) and characteristic fragment ions (e.g., loss of the -NO group, m/z 268.3).[10][11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of less volatile and thermally labile compounds. Modern LC-MS/MS systems offer exceptional sensitivity and selectivity for nitrosamine analysis.[12][13]

Experimental Protocol: LC-MS/MS Analysis of this compound

-

Sample Preparation: Similar to GC-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile).[14] Filtration of the sample solution is typically required before injection. The use of a deuterated internal standard is highly recommended.[7]

-

LC Conditions:

-

Column: A reversed-phase C18 column is commonly used for the separation of nitrosamines.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of an acid modifier like formic acid, is typically employed.[13]

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.

-

-

MS/MS Conditions:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI is often preferred for less polar nitrosamines.

-

Detection: The mass spectrometer is operated in MRM mode. Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation. For example, the transition from the protonated molecule [M+H]⁺ (m/z 299.3) to a characteristic fragment ion would be used.

-

Figure 2. General analytical workflow for nitrosamine analysis.

Conclusion and Recommendations

The formation of this compound is a complex process influenced by a multitude of factors. A thorough understanding of the synthesis of its precursor, the mechanism of nitrosation, and the conditions that promote this reaction is essential for the development of effective risk mitigation strategies in the pharmaceutical industry. The implementation of highly sensitive and specific analytical methods, such as GC-MS and LC-MS/MS, is critical for monitoring and controlling the levels of this potential impurity in drug substances and products. By applying the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can better ensure the safety and quality of pharmaceutical products.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products. [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

-

LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. [Link]

-

Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect Software. Waters Corporation. [Link]

-

Nitrosamines by GC-MS/MS. [Link]

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]

-

A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. National Institutes of Health. [Link]

-

Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]

-

Determination of seven N-nitrosamines in agricultural food matrices using GC-PCI-MS/MS. [Link]

-

Determination of Ten Nitrosamines in Drinking Water by Gas Chromatography/Electron Ionization Tandem Mass Spectrometry. [Link]

-

ADMIN Nitrosation Resource Document EXPERT PANEL MEETING JUNE 12-13, 2023. Cosmetic Ingredient Review. [Link]

-

Mass Spectra of N-Nitroso Compounds. OSTI.gov. [Link]

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

-

N-Nitrosodiphenylamine. NIST WebBook. [Link]

-

21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Reductive Amination | Synthesis of Amines. YouTube. [Link]

-

23.4: Physical Properties of Amines. Chemistry LibreTexts. [Link]

-

A Consideration of the Extent That Tertiary Amines Can Form N -Nitroso Dialkylamines in Pharmaceutical Products. ResearchGate. [Link]

-

N-Nitrosamine Formation in Pharmaceutical Solid Drug Products: Experimental Observations. ResearchGate. [Link]

-

Formation of N -Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ResearchGate. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. ResearchGate. [Link]

-

Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]

Sources

- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cir-safety.org [cir-safety.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

- 12. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. waters.com [waters.com]

An In-Depth Technical Guide to Potential Sources of N-Nitroso-N,N-DI-(7-methyloctyl)amine Contamination

Abstract

The emergence of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to patient safety and regulatory compliance. These compounds, classified as probable human carcinogens, can form at various stages of the manufacturing process and supply chain. This technical guide provides a comprehensive overview of the potential sources of N-Nitroso-N,N-DI-(7-methyloctyl)amine contamination for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry of its formation, explore plausible contamination pathways, and present robust analytical methodologies for its detection and quantification. This guide is structured to provide not just a list of potential issues, but a logical framework for risk assessment and mitigation.

Introduction: The Challenge of Nitrosamine Impurities

N-nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine.[1] Their presence in pharmaceuticals, even at trace levels, is a serious concern due to their mutagenic potential.[2] The discovery of nitrosamines like N-nitrosodimethylamine (NDMA) in common medications has led to widespread product recalls and heightened scrutiny from global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3] These agencies now mandate rigorous risk assessments for all pharmaceutical products to identify and control potential nitrosamine contamination.[4]

This guide focuses specifically on this compound, a nitrosamine that can be formed from the secondary amine N,N-DI-(7-methyloctyl)amine. While not as commonly reported as other nitrosamines, its potential for formation underscores the need for a thorough understanding of all possible nitrosamine contaminants.

The Chemistry of this compound Formation

The formation of this compound is governed by the same fundamental chemical principles as other N-nitrosamines: the reaction of a secondary or tertiary amine with a nitrosating agent.[5]

The key precursors are:

-

The Amine: N,N-DI-(7-methyloctyl)amine, a secondary amine.

-

The Nitrosating Agent: Typically, nitrous acid (HNO₂), which is formed from nitrites (like sodium nitrite, NaNO₂) under acidic conditions. Other nitrosating agents can include nitrosyl halides and dinitrogen tetroxide.[5]

The reaction is most favorable under acidic conditions (low pH) and can be accelerated by elevated temperatures.[6]

Caption: Formation pathway of this compound.

Potential Sources of Contamination: A Risk-Based Approach

Identifying the potential sources of this compound contamination requires a comprehensive evaluation of the entire pharmaceutical manufacturing process, from raw material synthesis to finished product storage.

Synthesis of the Active Pharmaceutical Ingredient (API)

The most direct route for contamination is through the synthesis of the API itself.

-

Presence of N,N-DI-(7-methyloctyl)amine as an Impurity or Intermediate: If the API synthesis involves N,N-DI-(7-methyloctyl)amine as a reagent, intermediate, or if it can be formed as a byproduct, there is a significant risk of nitrosamine formation if nitrosating agents are also present.

-

Contaminated Raw Materials and Solvents:

-

Secondary Amine Impurities: Starting materials or reagents used in the API synthesis could be contaminated with N,N-DI-(7-methyloctyl)amine.

-

Nitrite/Nitrate Impurities: Solvents, water, and other reagents can contain trace amounts of nitrites or nitrates, which can act as nitrosating agents.[6]

-

-

Degradation of Raw Materials: Certain raw materials may degrade under specific conditions to form secondary amines.

Drug Product Formulation and Manufacturing

Even if the API is free of the nitrosamine and its precursors, contamination can occur during the formulation of the final drug product.

-

Excipients: Some common excipients can contain trace levels of nitrites or nitrates. If the API or another excipient contains the secondary amine, nitrosamine formation can occur during wet granulation or other manufacturing steps.

-

Cross-Contamination: If manufacturing equipment is not properly cleaned between different product campaigns, residues of secondary amines or nitrosating agents from a previous batch could contaminate the current batch.

-

Water Quality: The water used in the manufacturing process can be a source of nitrites and nitrates.

Degradation During Storage and Packaging

The risk of nitrosamine formation does not end with manufacturing.

-

Product Degradation: The drug substance or excipients may degrade over time, especially under conditions of high heat and humidity, to form secondary amines. If a source of nitrosating agents is present, this can lead to the formation of this compound during the product's shelf life.

-

Packaging Materials: Certain packaging materials, such as those containing nitrocellulose-based printing inks, can be a source of nitrosating agents that could migrate into the drug product.

| Source Category | Specific Potential Source | Contributing Factors |

| API Synthesis | N,N-DI-(7-methyloctyl)amine as an impurity or intermediate | Synthesis route, purification methods |

| Contaminated raw materials (solvents, reagents) | Supplier quality, raw material testing | |

| Drug Product Formulation | Excipients with nitrite/nitrate impurities | Excipient sourcing and testing |

| Cross-contamination from equipment | Cleaning validation procedures | |

| Process water | Water purification and monitoring | |

| Storage and Packaging | Degradation of API or excipients | Storage conditions (temperature, humidity) |

| Leaching from packaging materials (e.g., printing inks) | Packaging material selection and testing |

Analytical Methodologies for Detection and Quantification

Due to the low acceptable intake limits for nitrosamines, highly sensitive and specific analytical methods are required for their detection and quantification. Liquid Chromatography with Mass Spectrometry (LC-MS) is the most common and effective technique.[7]

Sample Preparation

The goal of sample preparation is to extract the this compound from the sample matrix and concentrate it for analysis, while removing interfering substances.

Step-by-Step Protocol for Solid Dosage Forms:

-

Sample Weighing and Dissolution: Accurately weigh a representative sample of the crushed tablets or powder. Dissolve the sample in a suitable solvent, such as a mixture of methanol and water. Sonication may be used to aid dissolution.

-

Protein Precipitation (if necessary): If the sample matrix contains proteins that could interfere with the analysis, a protein precipitation step using a solvent like acetonitrile can be performed.

-

Centrifugation: Centrifuge the sample to pellet any undissolved excipients or precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for analysis.

-

Dilution: Dilute the supernatant with the mobile phase to a concentration suitable for LC-MS analysis.

-

Internal Standard: The use of a deuterated internal standard, such as this compound-d4, is highly recommended for accurate quantification.[8] This standard is added to the sample at the beginning of the preparation process to account for any sample loss or matrix effects.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole or high-resolution mass spectrometer (HRMS).

Typical LC-MS/MS Parameters:

| Parameter | Typical Value/Condition |

| LC Column | C18 stationary phase (e.g., 100 x 2.1 mm, 1.9 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard would need to be determined and optimized for maximum sensitivity and specificity.

Sources

- 1. This compound | C18H38N2O | CID 22117740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianjpr.com [asianjpr.com]

- 3. Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

A Toxicological Framework for the Evaluation of N-Nitroso-N,N-DI-(7-methyloctyl)amine

Abstract

N-Nitroso compounds (nitrosamines) are a class of potent genotoxic carcinogens that have garnered significant regulatory and scientific attention, particularly as impurities in pharmaceutical products.[1][2][3] N-Nitroso-N,N-DI-(7-methyloctyl)amine is a specific nitrosamine for which public toxicological data is virtually nonexistent. This technical guide provides a comprehensive framework for assessing its toxicological profile. In the absence of compound-specific data, this document leverages established principles of nitrosamine toxicology, structure-activity relationships (SAR), and gold-standard regulatory testing protocols. It is designed to guide researchers, toxicologists, and drug development professionals in predicting and empirically determining the potential risks associated with this compound. The guide details the predicted metabolic activation pathway, outlines a tiered strategy for genotoxicity testing, and discusses the regulatory context for establishing an acceptable intake limit.

Introduction and Chemical Identity

The discovery of nitrosamine impurities in common medications has led to widespread drug recalls and a tightening of regulatory requirements for their control.[4] These compounds are classified as a "cohort of concern" under the International Council for Harmonisation (ICH) M7(R2) guideline due to their high carcinogenic potency.[1][4][5] this compound belongs to this chemical class and is characterized by a nitroso group bonded to a nitrogen atom, which is, in turn, attached to two identical, long, branched alkyl chains (7-methyloctyl).

While specific hazard data is limited, its classification as a nitrosamine warrants a thorough toxicological evaluation.[6][7] This guide establishes a predictive and methodological framework to evaluate its safety profile, beginning with its fundamental chemical identity.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | N,N-bis(7-methyloctyl)nitrous amide | [8][9] |

| CAS Number | 1216985-81-7 | [6] |

| Molecular Formula | C₁₈H₃₈N₂O | [8] |

| Molecular Weight | 298.51 g/mol | [6] |

| Canonical SMILES | CC(C)CCCCCCN(CCCCCCC(C)C)N=O | [9] |

| Predicted XLogP3 | 7.5 | [8] |

| Hazard Codes | H302 (Harmful if swallowed), H351 (Suspected of causing cancer) | [6][7] |

Predicted Metabolism and Mechanistic Basis for Toxicity

The carcinogenic activity of most N-nitrosamines is not direct; they require metabolic activation to exert their toxic effects.[10][11] This bioactivation is predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes in the liver and other tissues.[10][12]

The canonical pathway for dialkylnitrosamines involves the enzymatic hydroxylation of the carbon atom immediately adjacent to the nitroso group (the α-carbon).[11][12] This reaction forms an unstable α-hydroxy nitrosamine intermediate. This intermediate spontaneously decomposes, ultimately yielding a highly reactive alkyldiazonium ion. This electrophilic species is the ultimate carcinogen, capable of covalently binding to nucleophilic sites on DNA bases, forming DNA adducts. If these adducts are not repaired by cellular mechanisms, they can lead to mispairing during DNA replication, resulting in permanent mutations that can initiate cancer.[11]

For this compound, the α-carbons are sterically accessible, suggesting the compound is a substrate for this activation pathway. The long, lipophilic alkyl chains may influence its affinity for specific CYP enzymes and its overall metabolic rate.

Proposed Strategy for Toxicological Evaluation

A comprehensive evaluation requires a multi-pronged approach, combining computational prediction with a tiered battery of in vitro and potentially in vivo assays.

In Silico Assessment and Structure-Activity Relationship (SAR)

SAR for nitrosamines is a well-established field used to predict carcinogenic potency.[13][14][15] Potency is significantly influenced by the molecular structure, particularly features that affect the rate of metabolic activation.

-

Activating Features : Small, unhindered alkyl groups (like methyl and ethyl) are associated with high potency.[15]

-

Deactivating Features : Steric hindrance at or near the α-carbon, or the presence of electron-withdrawing groups, can dramatically reduce potency.[15][16]

This compound has unhindered α-carbons, suggesting it is readily activated. However, the effect of very long alkyl chains on potency is less characterized than for smaller nitrosamines. Statistically significant correlations have been shown between carcinogenic activity and the number of carbons per molecule for some nitrosamines.[13][17] Computational toxicology models can be used for an initial prediction of mutagenic and carcinogenic potential.

Table 2: Hypothetical In Silico Toxicity Predictions

| Endpoint | Prediction Model | Predicted Outcome | Rationale |

| Bacterial Mutagenicity | (Q)SAR Models (e.g., Sarah Nexus) | POSITIVE | The unhindered dialkylnitrosamine structural alert is a strong predictor of mutagenicity after metabolic activation. |

| Carcinogenicity | (Q)SAR Models (e.g., Derek Nexus) | POSITIVE | The structural alert for nitrosamine carcinogenicity is present and lacks significant deactivating features. |

Genotoxicity Testing Strategy

A standard, two-test in vitro battery is required to definitively assess the genotoxic potential. This strategy is designed to detect both point mutations and chromosomal damage.

The standard Ames test can have reduced sensitivity for some nitrosamines.[18] An enhanced protocol using a pre-incubation method and hamster liver S9 for metabolic activation is recommended.[18]

-

Preparation :

-

Select appropriate bacterial strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).[18]

-

Prepare test article solutions in a suitable solvent (e.g., DMSO).

-

Prepare the S9 metabolic activation mix using liver homogenate from hamsters induced with phenobarbital/β-naphthoflavone. A high S9 concentration (e.g., 30%) is recommended.[18]

-

-

Pre-incubation :

-

In a sterile tube, combine 100 µL of the bacterial culture, 50 µL of the test article solution (or vehicle/positive control), and 500 µL of the S9 mix (for activated tests) or buffer (for non-activated tests).

-

Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.[18]

-

-

Plating :

-

Add 2 mL of molten top agar (containing a trace amount of histidine/tryptophan) to each tube.

-

Vortex briefly and pour the contents onto the surface of minimal glucose agar plates.

-

-

Incubation & Scoring :

This assay detects chromosome-damaging (clastogenic) and chromosome-mispairing (aneugenic) potential.[21][22]

-

Cell Culture :

-

Use a suitable mammalian cell line (e.g., human TK6 cells, Chinese Hamster Ovary (CHO) cells).[22]

-

Culture cells to an appropriate density.

-

-

Exposure :

-

Treat cell cultures with a range of concentrations of the test article, both with and without an exogenous metabolic activation system (e.g., rat liver S9).

-

Include appropriate vehicle and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

-

Exposure duration is typically 3-6 hours in the presence of S9, followed by a recovery period, or a continuous treatment of ~24 hours without S9.

-

-

Cell Harvest :

-

After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to the culture medium. This allows for the identification of cells that have completed one cell division, which are the only cells scored for micronuclei.[21]

-

Incubate for a period equivalent to 1.5-2.0 normal cell cycle lengths.

-

Harvest the cells and fix them onto microscope slides.

-

-

Scoring :

-

Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Using a microscope, score at least 2000 bi-nucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm, separate from the main nucleus.[23]

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[21]

-

Risk Assessment and Regulatory Context

If this compound is confirmed to be genotoxic, a quantitative risk assessment is required to determine a safe level for human exposure.

ICH M7 Framework and Acceptable Intake (AI)

The ICH M7(R2) guideline provides a framework for managing mutagenic impurities.[1][24] For nitrosamines, the default Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is not considered sufficiently protective.[5] Instead, a compound-specific Acceptable Intake (AI) limit is derived.

When robust carcinogenicity data for a specific nitrosamine is unavailable, regulatory agencies use a Carcinogenic Potency Categorization Approach (CPCA) .[5][25] This approach bins nitrosamines into one of five potency categories based on their structural features, with each category having a corresponding AI.

Table 3: Carcinogenic Potency Categorization Approach (CPCA) Summary

| Potency Category | Description | Corresponding AI (ng/day) |

| 1 | High Potency (α-activating features) | 18 |

| 2 | Potent (e.g., NDMA-like) | 100 |

| 3 | Moderate Potency (less potent than Cat. 2) | 400 |

| 4 | Low Potency (significant deactivating features) | 1500 |

| 5 | Very Low Potency / Non-carcinogenic | 1500 |

Given its structure as a symmetrical, unhindered dialkylnitrosamine, this compound would likely be placed in Category 2 or 3 pending further expert review, leading to a stringent acceptable intake limit between 100 and 400 ng/day. This prediction underscores the need for strict control if this impurity is identified in any product intended for human use.

Conclusion

While no direct toxicological studies on this compound are publicly available, a robust scientific and regulatory framework exists for its evaluation. Based on its chemical structure, it is suspected to be a genotoxic carcinogen that requires metabolic activation to exert its effect.[6][7] This profile is predicated on its membership in the N-nitrosamine class, a well-established "cohort of concern."[4][26]

The definitive assessment of its risk to human health depends on empirical data. The tiered testing strategy proposed herein, beginning with in silico analysis and progressing to enhanced in vitro genotoxicity assays (Ames and Micronucleus), provides a clear and scientifically sound pathway for generating this critical data. The results of these studies would enable a confident risk assessment and the establishment of an appropriate, health-protective Acceptable Intake limit according to the principles of ICH M7.

References

- U.S. Food and Drug Administration. Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models.

- Wishnok, J. S., et al. Structure-activity relationships in nitrosamine carcinogenesis. Semantic Scholar.

-

Li, M., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(11), 6090. Available from: [Link]

- Zamann Pharma Support. ICH M7 for Nitrosamines: Steps for a Lifecycle Management.

-

Wang, W., et al. (2017). Genotoxicity of a Low-Dose Nitrosamine Mixture as Drinking Water Disinfection Byproducts in NIH3T3 Cells. International Journal of Molecular Sciences, 18(8), 1801. Available from: [Link]

- National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471).

-

Tricker, A. R., & Preussmann, R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation Research/Reviews in Genetic Toxicology, 259(3-4), 277-289. Available from: [Link]

-

Guo, X., et al. (2022). Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. Archives of Toxicology, 96(10), 2825-2838. Available from: [Link]

- Alaba, O. Q., et al. Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library.

-

OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing. Available from: [Link]

-

Swann, P. F. (1984). Metabolism of N-nitrosodimethylamine. IARC Scientific Publications, (57), 501-512. Available from: [Link]

- Inotiv. OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action.

- Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay.

- ResolveMass Laboratories Inc. The Impact of ICH M7(R2) Updates on Nitrosamine Risk Assessment and Control.

-

Thresher, A., et al. (2021). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Computational Toxicology, 20, 100186. Available from: [Link]

- Labcorp. OECD 471: Bacterial reverse mutation test (Ames).

- Enamine. N-Nitrosamines as Carcinogenic Impurities.

-

OECD. Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Available from: [Link]

- Scilit. Structure-activity relationships in nitrosamine carcinogenesis.

-

Beard, J. C., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(3), 2037-2057. Available from: [Link]

-

Thomas, A. D., et al. (2022). What Makes a Potent Nitrosamine? Statistical Validation of Expert-Derived Structure–Activity Relationships. Chemical Research in Toxicology, 35(11), 1995-2010. Available from: [Link]

-

National Toxicology Program. (2021). N-Nitrosamines: 15 Listings. In 15th Report on Carcinogens. U.S. Department of Health and Human Services. Available from: [Link]

-

Seo, J. E., et al. (2024). Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models. Toxicology in Vitro, 98, 105822. Available from: [Link]

- Eurofins Australia. The Ames Test or Bacterial Reverse Mutation Test.

- Scantox. OECD 487 In Vitro Micronucleus Test.

-

Bharate, S. S., et al. (2021). Nitrosamine metabolic biotransformation pathways. Journal of Pharmaceutical Analysis, 11(6), 675-688. Available from: [Link]

- Ardena. Q&A with Ardena Experts: Nitrosamine Risk Assessment According to ICH M7.

- Toxys. New publication: Genotoxicity testing of N-nitrosamines using mammalian cells.

- Scantox. GLP OECD 471 Ames Test.

-

Appel, K. E., et al. (1991). Metabolic denitrosation of N-nitrosamines: mechanism and biological consequences. IARC Scientific Publications, (105), 351-357. Available from: [Link]

-

U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. Available from: [Link]

- Biosafe. Genetic toxicity: Bacterial reverse mutation test (OECD 471).

-

Cross, K. P., & Ponting, D. J. (2021). Developing Structure-Activity Relationships for N-Nitrosamine Activity. ResearchGate. Available from: [Link]

-

Nawrocki, J., & Gmaj, B. (2007). Formation and Metabolism of N-Nitrosamines. Polish Journal of Environmental Studies, 16(5), 647-656. Available from: [Link]

- ICH. (2023). Addendum to ICH M7 on Risk Assessment and Control of N-Nitrosamine Impurities.

-

Heath, D. F., & Magee, P. N. (1962). Toxic properties of dialkylnitrosamines and some related compounds. British Journal of Industrial Medicine, 19(4), 276-282. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Sigma-Aldrich. N-Nitroso-N,N-bis(7-methyloctyl)amine Safety Data Sheet.

- LGC Standards. This compound Safety Data Sheet.

- Heath, D. F., & Magee, P. N. (1962). Toxic Properties Of Dialkylnitrosamines and Some Related Compounds. Semantic Scholar.

-

Heath, D. F. (1962). The decomposition and toxicity of dialkylnitrosamines in rats. Biochemical Journal, 85, 72-91. Available from: [Link]

-

IARC. (1978). N-Nitrosodiethanolamine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 17. International Agency for Research on Cancer. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for N-Nitrosodiphenylamine. U.S. Department of Health and Human Services. Available from: [Link]

-

PubChem. N-Nitrosodiethylamine. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]

- 2. Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. fda.gov [fda.gov]

- 5. ardena.com [ardena.com]

- 6. N-Nitroso-N,N-bis(7-methyloctyl)amine analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-Nitroso-N,N-bis(7-methyloctyl)amine SDS - Download & Subscribe for Updates [sdsmanager.com]

- 8. This compound | C18H38N2O | CID 22117740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. Metabolism of N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. scilit.com [scilit.com]

- 18. scantox.com [scantox.com]

- 19. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 20. biosafe.fi [biosafe.fi]

- 21. policycommons.net [policycommons.net]

- 22. criver.com [criver.com]

- 23. oecd.org [oecd.org]

- 24. resolvemass.ca [resolvemass.ca]

- 25. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 26. toxys.com [toxys.com]

Genotoxicity Risk Assessment of N-Nitroso-N,N-DI-(7-methyloctyl)amine: An In-Depth Technical Guide

Introduction: The Imperative for Nitrosamine Risk Assessment

The presence of N-nitrosamine impurities in pharmaceutical products has become a critical concern for regulatory bodies and drug developers worldwide.[1][2][3][4] Classified as probable human carcinogens based on extensive animal studies, these compounds can form during drug synthesis or degradation and pose a potential risk to patient safety even at trace levels.[5] The International Council for Harmonisation (ICH) M7(R2) guideline places N-nitrosamines in a "cohort of concern," necessitating a thorough risk assessment to ensure their levels are controlled to be as low as reasonably practicable.[6][7][8]

This guide provides a comprehensive framework for the genotoxicity risk assessment of a specific, less-characterized nitrosamine, N-Nitroso-N,N-DI-(7-methyloctyl)amine . Given the absence of specific toxicological data for this compound, this document outlines a systematic, science-led strategy based on established principles of nitrosamine toxicology and current regulatory expectations from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][9]

Compound Profile: this compound

A clear understanding of the physicochemical properties of this compound is the foundational step in its risk assessment.

| Property | Value | Source |

| IUPAC Name | N,N-bis(7-methyloctyl)nitrous amide | PubChem[6] |

| Molecular Formula | C18H38N2O | PubChem[6] |

| Molecular Weight | 298.5 g/mol | PubChem[6] |

| Structure | Symmetrical secondary amine with two 7-methyloctyl chains attached to a nitroso group. | LGC Standards[1] |

The Mechanistic Underpinning of Nitrosamine Genotoxicity: A Proposed Pathway

The genotoxic potential of N-nitrosamines is intrinsically linked to their metabolic activation.[10][11] While specific data for this compound is unavailable, a putative metabolic activation pathway can be proposed based on the well-established mechanism for other dialkylnitrosamines.[12][13][14]

The primary activation step is the enzymatic α-hydroxylation of one of the alkyl chains, a reaction catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver.[15][16][17][18] This is followed by spontaneous decomposition to form a highly reactive alkyldiazonium ion, which is a potent electrophile capable of alkylating nucleophilic sites on DNA. This DNA damage, if not repaired, can lead to mutations and potentially initiate carcinogenesis.

For this compound, the presence of long alkyl chains may influence the rate and site of metabolism. While α-hydroxylation is the key activation pathway, hydroxylation at other positions (β, γ, etc.) can lead to detoxification.[14] The bulky nature of the 7-methyloctyl groups might also introduce steric hindrance, potentially affecting the interaction with CYP enzymes. Structure-activity relationship (SAR) studies on other nitrosamines suggest that increasing the length and branching of the alkyl chains can modulate carcinogenic potency.[19][20][21][22][23]

Diagram 1: Proposed Metabolic Activation of this compound

Caption: Proposed metabolic activation pathway leading to genotoxicity.

A Tiered Approach to Genotoxicity Risk Assessment

A robust risk assessment for this compound should follow a tiered, evidence-based approach as recommended by regulatory guidelines.[6][7][24]

Diagram 2: Tiered Genotoxicity Risk Assessment Workflow

Caption: A tiered workflow for assessing genotoxicity.

Tier 1: In Silico Assessment

The initial step involves the use of in silico (computational) toxicology models to predict the mutagenic potential of this compound. Two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies, one expert rule-based and one statistical-based, should be employed as per ICH M7 guidelines.[7]

-

Expertise & Experience: The presence of the N-nitroso functional group is a well-known structural alert for mutagenicity. Therefore, it is highly probable that in silico models will predict a positive outcome. The value of this step lies in confirming this expectation and documenting the initial hazard identification.

Tier 2: In Vitro Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is the gold standard for detecting gene mutations and is a mandatory component of a genotoxicity testing battery.[25][26][27] A positive result in a bacterial reverse mutation assay is a strong indicator of mutagenic potential.[24]

Experimental Protocol: Enhanced Ames Test (OECD 471)

Given that N-nitrosamines often require specific metabolic activation, an "enhanced" Ames test is recommended.[28]

-

Tester Strains: A standard set of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) strains should be used to detect various types of mutations.

-

Metabolic Activation: The assay must be conducted with and without an exogenous metabolic activation system (S9 fraction). For nitrosamines, it is crucial to use S9 from both Aroclor 1254-induced rats and hamsters, as the latter can be more effective in activating certain nitrosamines.[26]

-

Test Compound Preparation: this compound should be dissolved in a suitable, non-mutagenic solvent (e.g., DMSO). A range of concentrations should be tested.

-

Assay Procedure (Plate Incorporation Method):

-

To molten top agar, add the bacterial tester strain, the test compound solution (or solvent control), and the S9 mix (for activated assays).

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertant colonies, typically a two- to three-fold increase over the solvent control.

-

Trustworthiness: The inclusion of both positive and negative controls for each tester strain, with and without metabolic activation, is essential to validate the assay's performance.

Tier 3: In Vitro Mammalian Cell Assay for Chromosomal Damage

If the Ames test is positive, the next step is to evaluate the potential for chromosomal damage in mammalian cells. The in vitro micronucleus assay is a robust method for detecting both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[29][30][31][32][33]

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

-

Cell Lines: A well-characterized cell line with a stable karyotype and appropriate metabolic competence (or in conjunction with S9) should be used, such as L5178Y, CHO, CHL, V79, or human peripheral blood lymphocytes.[29]

-

Metabolic Activation: Similar to the Ames test, the assay should be performed with and without an exogenous metabolic activation system (S9).

-

Treatment: Cells are exposed to a range of concentrations of this compound for a short duration (3-6 hours) in the presence of S9, and for a longer duration (equivalent to 1.5-2 normal cell cycle lengths) in the absence of S9.

-

Harvest and Staining: After treatment, cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells are then harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei is scored in at least 2000 binucleated cells per concentration.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Tier 4: In Vivo Genotoxicity Assessment

A positive result in an in vitro assay does not always translate to a genotoxic effect in a whole organism due to factors like absorption, distribution, metabolism, and excretion (ADME). Therefore, if in vitro tests are positive, an in vivo follow-up study is warranted. The in vivo alkaline comet assay is a sensitive method for detecting DNA strand breaks in various tissues.[34][35][36][37][38]

Experimental Protocol: In Vivo Alkaline Comet Assay (OECD 489)

-

Animal Model: Typically, male rats or mice are used.

-

Dose Administration: The test compound is administered via a relevant route of exposure, usually oral gavage, at multiple dose levels.

-

Tissue Collection: After a suitable exposure period (e.g., 2-6 hours after the final dose), animals are euthanized, and target tissues are collected. For nitrosamines, the liver is the primary target organ. Other tissues may be included based on ADME data.

-

Cell Isolation and Lysis: Single-cell suspensions are prepared from the tissues, embedded in agarose on a microscope slide, and then lysed to remove cellular proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions (pH > 13). This causes damaged DNA (containing strand breaks) to migrate from the nucleoid, forming a "comet tail."

-

Staining and Scoring: The DNA is stained with a fluorescent dye, and the comets are visualized and scored using image analysis software. The extent of DNA damage is typically quantified as the percentage of DNA in the tail.

-

Data Analysis: A statistically significant, dose-dependent increase in DNA damage in the treated groups compared to the vehicle control group indicates a positive result.

Risk Characterization and Control Strategy

The final step is to synthesize all the data to characterize the genotoxic risk and establish a control strategy.

-

If all assays are negative: this compound can be considered non-mutagenic, and standard impurity control approaches under ICH Q3A/B may be applicable.

-

If in vitro assays are positive but the in vivo assay is negative: The compound may be considered to have no in vivo genotoxic potential, provided the in vivo study was adequately conducted and demonstrated sufficient exposure in the target tissue.

-

If any in vivo assay is positive: The compound is considered an in vivo genotoxicant. As a nitrosamine, it falls into the "cohort of concern" under ICH M7.[8] A compound-specific acceptable intake (AI) limit must be established, often based on rodent carcinogenicity data of the compound itself or a suitable surrogate. In the absence of such data, a class-specific Threshold of Toxicological Concern (TTC) of 1.5 µ g/day may be initially considered, though a more conservative approach is often warranted for nitrosamines.[7] The ultimate goal is to control the impurity at a level that poses a negligible carcinogenic risk.[3][6]

Conclusion

The genotoxicity risk assessment of this compound, a compound with limited available data, requires a rigorous and scientifically justified approach. By integrating in silico predictions with a tiered battery of in vitro and in vivo assays, guided by the principles of metabolic activation and regulatory frameworks from ICH, FDA, and EMA, a robust evaluation of its genotoxic potential can be achieved. This ensures that any potential risk to patient safety is appropriately characterized and controlled, upholding the highest standards of drug quality and safety.

References

-

ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). [Link]

-

Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency (EMA). [Link]

-

FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. ECA Academy. [Link]

-

Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). [Link]

-

OECD Test Guideline 489: In Vivo Mammalian Alkaline Comet Assay. Organisation for Economic Co-operation and Development (OECD). [Link]

-

Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP. PubMed. [Link]

-

FDA Updated Guidance On Nitrosamine Impurities. Starodub. [Link]

-

EMA revises guidance on nitrosamine impurities. European Pharmaceutical Review. [Link]

-

Cytochrome P450IIe1: Roles in Nitrosamine Metabolism and Mechanisms of Regulation. Ingenta Connect. [Link]

-

ICH M7: How to Manage Mutagenic Impurities Step by Step. GuideGxP. [Link]

-

ICH Guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate. [Link]

-

EMA guidelines for the detection of nitrosamines in medicines. Netpharmalab. [Link]

-

OECD 489: Alkaline comet assay (in vivo mammalian). ALTEX. [Link]

-

FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. ArentFox Schiff. [Link]

-

Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes. PubMed. [Link]

-

ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk. RAPS. [Link]

-

EMA Nitrosamine Guidance. Zamann Pharma Support GmbH. [Link]

-

FDA revises final guidance on nitrosamine impurities. RAPS. [Link]

-

Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology. [Link]

-

assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH. [Link]

-

Enzyme mechanisms in the metabolism of nitrosamines. Research With Rutgers. [Link]

-

Nitrosamine impurities. European Medicines Agency (EMA). [Link]

-

The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]

-

Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Oxford Academic. [Link]

-

Ames Mutagenicity Testing (OECD 471). CPT Labs. [Link]

-

Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. Oxford Academic. [Link]

-

Developing Structure-Activity Relationships for N-Nitrosamine Activity. PMC. NIH. [Link]

-

Metabolic activation of aromatic amines and dialkylnitrosamines. PubMed. [Link]

-

Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. [Link]

-

Developing Structure-Activity Relationships for N-Nitrosamine Activity. PubMed. NIH. [Link]

-

Ames Assay. Inotiv. [Link]

-

(PDF) Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. ResearchGate. [Link]

-

Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK. [Link]

-

Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. [Link]

-

The In Vitro and In Vivo Comet Assays. Springer Nature Experiments. [Link]

-

Test No. 489: In Vivo Mammalian Alkaline Comet Assay. OECD. [Link]

-

Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]

-

Developing Structure-Activity Relationships for N-Nitrosamine Activity. ResearchGate. [Link]

-

Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. [Link]

-

Nitrosamine carcinogen activation pathway determined by quantum chemical methods. PubMed. [Link]

-

Predicting N-nitrosamine Carcinogenic Potency Using Structure-activity Relationships (SARs). Lhasa Limited. [Link]

-

Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating. ResearchGate. [Link]

-

Metabolic activation of aromatic amines and dialkylnitrosamines. PMC. NIH. [Link]

-

Structure-activity relationships in nitrosamine carcinogenesis. Scilit. [Link]

Sources

- 1. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]

- 2. FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs - ECA Academy [gmp-compliance.org]

- 3. fda.gov [fda.gov]

- 4. netpharmalab.es [netpharmalab.es]

- 5. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. guidegxp.com [guidegxp.com]

- 8. database.ich.org [database.ich.org]

- 9. EMA Nitrosamine Guidance - Zamann Pharma Support GmbH [zamann-pharma.com]

- 10. Nitrosamine carcinogen activation pathway determined by quantum chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic activation of aromatic amines and dialkylnitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchwithrutgers.com [researchwithrutgers.com]

- 19. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Predicting N-nitrosamine Carcinogenic Potency Using Structure-activity Relationships (SARs) | Lhasa Limited [lhasalimited.org]

- 23. scilit.com [scilit.com]

- 24. researchgate.net [researchgate.net]

- 25. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 26. inotiv.com [inotiv.com]

- 27. biosafe.fi [biosafe.fi]

- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 29. academic.oup.com [academic.oup.com]

- 30. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. oecd.org [oecd.org]

- 33. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. | Sigma-Aldrich [merckmillipore.com]

- 34. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 35. catalog.labcorp.com [catalog.labcorp.com]

- 36. gov.uk [gov.uk]

- 37. The In Vitro and In Vivo Comet Assays | Springer Nature Experiments [experiments.springernature.com]

- 38. oecd.org [oecd.org]

metabolic activation pathways of N-Nitroso-N,N-DI-(7-methyloctyl)amine

An In-Depth Technical Guide to the Metabolic Activation of N-Nitroso-N,N-DI-(7-methyloctyl)amine and Related Long-Chain Dialkylnitrosamines

Executive Summary